(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide
Übersicht
Beschreibung
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound with a molecular formula of C4H9NO3S It is characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of amino alcohols with sulfur dioxide and formaldehyde under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of ®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or amines, often using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
- Spirocyclic oxindoles
- Oxadiazoles
Uniqueness
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as oxathiazolidines, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 237.27 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors with sulfonyl chloride under controlled conditions. Recent advancements have simplified the process, enhancing yield and reducing byproducts .
Anticonvulsant Activity
Research has demonstrated that compounds based on the oxathiazolidine structure exhibit notable anticonvulsant properties. A study involving various derivatives showed that certain compounds displayed significant activity in the maximal electroshock seizure test in mice. For instance, one derivative (coded as 1g) exhibited an effective dose (ED50) of 29 mg/kg without neurotoxic effects .
Inhibition of Carbonic Anhydrase Isoforms
Another area of investigation focused on the inhibitory effects of related compounds on human carbonic anhydrase (hCA) isoforms. A series of derivatives were tested for their ability to selectively inhibit hCA IX and XII while showing minimal activity against off-target isoforms like hCA I and II. The majority of these compounds acted as nanomolar inhibitors against hCA IX and XII, indicating their potential for therapeutic use in conditions where these isoforms are implicated .
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Anticonvulsant Mechanism : The anticonvulsant activity is believed to involve modulation of sodium channels, as evidenced by docking simulations that suggest favorable interactions within the active site of Nav1.2 channels .
- Enzyme Inhibition : The inhibition of carbonic anhydrases is attributed to the binding affinity of these compounds to the enzyme's active site. Structural studies indicate that specific substitutions enhance selectivity and potency against target isoforms .
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 Value | Remarks |
---|---|---|---|
Compound 1g | Anticonvulsant | ED50 = 29 mg/kg | Strong anticonvulsant effect |
Benzoxathiazine Derivatives | hCA IX Inhibition | Nanomolar range | High selectivity towards hCA IX/XII |
Compound 6n | BuChE Inhibition | IC50 = 5.07 µM | High selectivity towards BuChE |
Notable Research Findings
- A study reported that derivatives with specific aryl substitutions exhibited enhanced selectivity towards tumor-associated carbonic anhydrases over off-target isoforms .
- Another investigation highlighted that structural modifications in oxathiazolidines could lead to improved pharmacological profiles for conditions such as epilepsy .
Eigenschaften
IUPAC Name |
(4R)-4-methyloxathiazolidine 2,2-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSALYWDGDRBY-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COS(=O)(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454248-61-4 | |
Record name | (4R)-4-methyl-1,2lambda6,3-oxathiazolidine-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.